Higher Chemotherapeutic Ratio and Solid Tumor Growth Inhibition vs. Mitomycin C Across Seven Murine Ascitic Tumor Models
FK973 (Ccris 6861) demonstrated stronger antitumor activities and a higher chemotherapeutic ratio than mitomycin C (MMC) at doses of 0.032–5.6 mg/kg i.p. across seven murine ascitic tumor models, including P388 and L1210 leukemia, B16 melanoma, M5076 reticulum cell sarcoma, Colon 26 carcinoma, Ehrlich carcinoma, and MH134 hepatoma [1]. In solid tumor models, FK973 (i.v.) inhibited the growth of murine solid tumors (M5076 sarcoma, Colon 38 carcinoma, B16 melanoma, Lewis lung carcinoma) by 66–100% and human tumor xenografts (LX-1 lung, MX-1 mammary, SC-6 stomach carcinoma) in nude mice by 84–99% [1]. A separate NIH report noted FK973 as three-fold more potent than mitomycin C [2]. In SCLC cell lines, FK973 exhibited a higher Relative Antitumor Activity (RAA = PPC/IC50) than MMC, cisplatin, carboplatin, and adriamycin (P ≤ 0.05) [3].
| Evidence Dimension | Antitumor activity: chemotherapeutic ratio, solid tumor growth inhibition, and RAA |
|---|---|
| Target Compound Data | FK973 0.032–5.6 mg/kg i.p. — higher chemotherapeutic ratio than MMC; solid tumor inhibition: murine 66–100%, human xenograft 84–99%; RAA vs. SCLC lines significantly higher than MMC (P ≤ 0.05) |
| Comparator Or Baseline | Mitomycin C (MMC): lower chemotherapeutic ratio; solid tumor inhibition values not reported at comparable dose in abstract; RAA lower than FK973 against SCLC |
| Quantified Difference | Higher chemotherapeutic ratio (exact fold-change not specified in primary source); solid tumor inhibition 66–100% (murine) and 84–99% (human xenograft); ~3-fold greater potency per NIH report; statistically significant RAA superiority (P ≤ 0.05) |
| Conditions | In vivo murine ascitic and solid tumor models (i.p./i.v. administration); in vitro MTT assay against 7 SCLC and 4 NSCLC human lung cancer cell lines |
Why This Matters
A higher chemotherapeutic ratio indicates a wider therapeutic window, which is a critical selection criterion when prioritizing a DNA-cross-linking agent for in vivo efficacy studies where host toxicity limits dosing.
- [1] Shimomura K, Manda T, Mukumoto S, Masuda K, Nakamura T, Mizota T, Matsumoto S, Nishigaki F, Oku T, Mori J. Antitumor activity and hematotoxicity of a new, substituted dihydrobenzoxazine, FK973, in mice. Cancer Res. 1988;48(5):1166-1172. PMID: 3342397. View Source
- [2] Williams RM. Synthesis and Mechanism of DNA-Crosslinking of FR900482. NIH Grant R01-CA051875-02. National Cancer Institute; 1993. Application # 3196584. View Source
- [3] Horiuchi N, Nakagawa K, Sasaki Y, Minato K, Fujiwara Y, Nezu K, Ohe Y, Saijo N. In vitro antitumor activity of mitomycin C derivative (RM-49) and new anticancer antibiotics (FK973) against lung cancer cell lines determined by tetrazolium dye (MTT) assay. Cancer Chemother Pharmacol. 1988;22(3):246-250. PMID: 2842080. View Source
